molecular formula C10H5Cl2NO4 B025522 2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid CAS No. 111104-25-7

2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid

Cat. No.: B025522
CAS No.: 111104-25-7
M. Wt: 274.05 g/mol
InChI Key: LHYSAUZLKMKURN-UHFFFAOYSA-N
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Description

2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid is a chemical compound characterized by the presence of a dichlorinated isoindoline-1,3-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Another method involves the reaction of potassium phthalimide with diethyl bromomalonate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned condensation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to its corresponding amine or other derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of polymers, dyes, and other materials

Properties

IUPAC Name

2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO4/c11-6-1-4-5(2-7(6)12)10(17)13(9(4)16)3-8(14)15/h1-2H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYSAUZLKMKURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)C(=O)N(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351873
Record name (5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111104-25-7
Record name (5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5,6-dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5,6-dichloroisobenzofuran-1,3-dione (2 g, 9.22 mmol) in xylene (10 ml), 2-aminoacetic acid (0.761 g, 10.14 mmol) was added, and the reaction was heated at 160° C. for 40 hours. The precipitate that formed during the reaction was filtered, washed with water and hexanes and dried affording 2-(5,6-dichloro-1,3-dioxoisoindolin-2-yl)acetic acid (2.33 g, 8.50 mmol, 92% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.761 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid
Reactant of Route 2
2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid
Reactant of Route 3
2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid
Reactant of Route 4
2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid
Reactant of Route 5
2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid
Reactant of Route 6
2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid

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